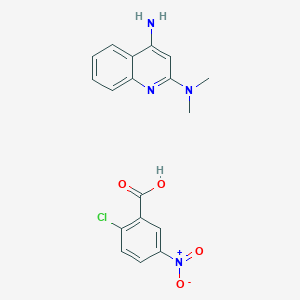

2-chloro-5-nitrobenzoic acid - N~2~,N~2~-dimethyl-2,4-quinolinediamine (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds involving 2-chloro-5-nitrobenzoic acid and quinoline derivatives has been demonstrated through various methodologies that emphasize the versatility of these components in forming heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multireactive building block for the preparation of substituted nitrogenous heterocycles, highlighting the potential for creating diverse libraries of compounds for drug discovery (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structures of isomeric compounds, including those of quinoline with 2-chloro-5-nitrobenzoic acid, demonstrate complex hydrogen-bonded frameworks, showcasing the intricate interactions between these molecules (Gotoh & Ishida, 2009). These studies provide detailed insights into the structural dynamics of the compound .

Chemical Reactions and Properties

Research into the chemical reactivity and properties of 2-chloro-5-nitrobenzoic acid derivatives reveals their potential in forming co-crystals and molecular salts with various compounds. This includes the formation of co-crystals with nicotinamide, which demonstrates the ability of these compounds to engage in robust hydrogen bonding, influencing their thermal stability and molecular architecture (Lemmerer et al., 2010).

Physical Properties Analysis

The physical properties of compounds derived from 2-chloro-5-nitrobenzoic acid and quinoline derivatives, such as their crystalline structures and thermal behavior, are crucial for understanding their stability and suitability for various applications. Investigations into their solid-state versatility highlight the significant role of halogen bonds in stabilizing the crystal structures of these molecular adducts (Oruganti et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-chloro-5-nitrobenzoic acid derivatives, including their reactivity towards different ligands and the formation of complex molecular salts, underscore their utility in synthetic chemistry. The interaction of 5-chloro-2-nitrobenzoic acid with silver oxide and 3-methyl-2-aminopyridine, leading to the formation of a mononuclear silver(I) complex with notable cytotoxic properties, exemplifies the diverse chemical functionalities these compounds can exhibit (Wang & Shi, 2011).

科学的研究の応用

Heterocyclic Synthesis and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 2-chloro-5-nitrobenzoic acid, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It enables the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in current drug discovery, highlighting the potential of 2-chloro-5-nitrobenzoic acid derivatives in medicinal chemistry (Soňa Křupková et al., 2013).

Molecular Salt and Co-crystal Formation

The formation of acid-base multicomponent systems with active pharmaceutical ingredients like 2-chloro-5-nitrobenzoic acid has been explored. Studies show that these compounds have high thermal stability and distinct photoluminescence properties, which are crucial for developing new pharmaceutical formulations (L. Croitor et al., 2020).

Crystal Structure Analysis

Research into the hydrogen-bonded structures of isomeric compounds, including 2-chloro-5-nitrobenzoic acid with quinoline, provides insights into their crystal packing and potential for forming stable molecular complexes. This knowledge is valuable for designing materials with specific physical properties (Kazuma Gotoh et al., 2009).

Solid-State Chemistry and Material Science

Studies on the solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a compound related to 2-chloro-5-nitrobenzoic acid, demonstrate the importance of halogen bonds in the stabilization of crystal structures. This research aids in understanding the interactions that govern the formation and stability of pharmaceutical cocrystals and salts (Madhavi Oruganti et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-nitrobenzoic acid;2-N,2-N-dimethylquinoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.C7H4ClNO4/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h3-7H,1-2H3,(H2,12,13);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUKWDCEHZSGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitrobenzoic acid;2-N,2-N-dimethylquinoline-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)